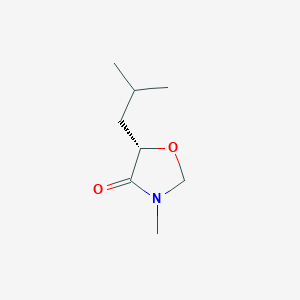
(5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with one oxygen and one nitrogen atom. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with ethyl chloroformate, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
(5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of bacterial enzymes.
Medicine: Oxazolidinone derivatives, including this compound, are investigated for their antibiotic properties.
Industry: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one involves its interaction with specific molecular targets. In the case of its antibiotic properties, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,5S)- (1’-Isopropoxy-2’-methylpropyl)-5-cholenate–3beta-ol
- (5S)-1-ETHYL-5- (2-METHYLPROPYL)PIPERAZIN-2-ONE
Uniqueness
Compared to similar compounds, (5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one is unique due to its specific chiral configuration and the presence of the oxazolidinone ring. This configuration imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and as a potential antibiotic.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C8H15NO2/c1-6(2)4-7-8(10)9(3)5-11-7/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |
Clé InChI |
PWVHSLDYNLRCOD-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N(CO1)C |
SMILES canonique |
CC(C)CC1C(=O)N(CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


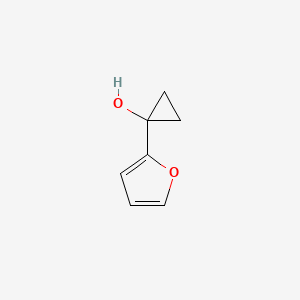
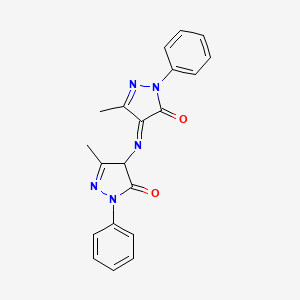
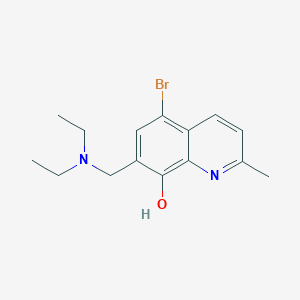

![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide](/img/structure/B12891496.png)
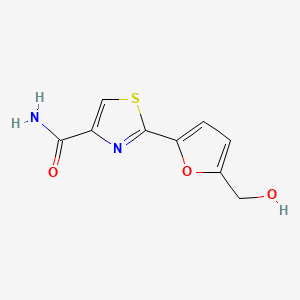
![1-(Benzo[d]oxazol-3(2H)-yl)ethanone](/img/structure/B12891513.png)

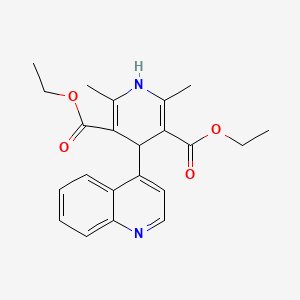
![(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)
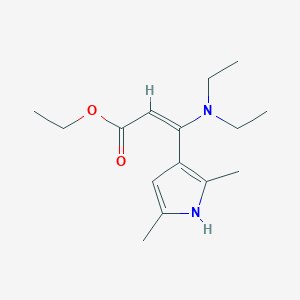
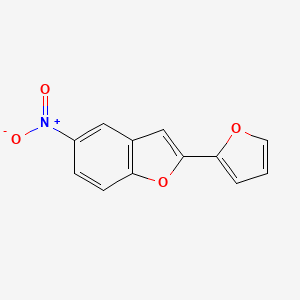
![2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole](/img/structure/B12891554.png)
![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
